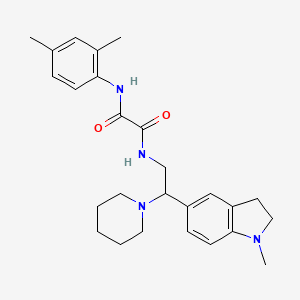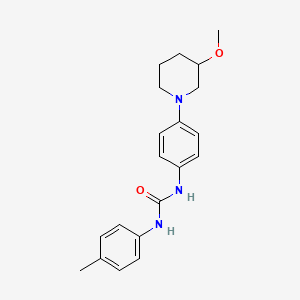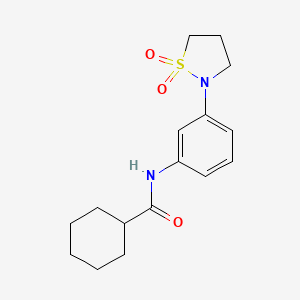![molecular formula C13H14ClNO4 B2751046 methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate CAS No. 866134-77-2](/img/structure/B2751046.png)
methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[3-(2-chloroethyl)ureido]benzoate is a compound that contains a ureido group (–NH– (C = O)–NH–) . It is also known as 2-Chloroethyl methyl ether .
Molecular Structure Analysis
The molecular formula of Methyl 2-[3-(2-chloroethyl)ureido]benzoate is C11H13ClN2O3 . Its molecular weight is 256.69 . The structure is characterized by a ureido group (–NH– (C = O)–NH–) attached to a benzene ring, which is further connected to a methyl ester group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 142 °C . It has a molecular weight of 256.69 . The compound is in liquid form .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial/Antioxidant Applications
- Synthesis of Antimicrobial and Antioxidant Compounds : A study by Sonia, G. et al. (2013) explored the synthesis of benzoxazinyl pyrazolone arylidenes, starting from a related compound, for potential antimicrobial and antioxidant applications (Sonia, G., Thachil, K. K., Parameswaran, M., & Kochupappy, R. T., 2013).
Hydrolysis Studies
- Hydrolysis of Related Compounds : Research conducted by Iwanami, Y. et al. (1964) focused on the hydrolysis of related compounds, providing insights into the chemical behavior and potential applications in synthesizing various chemical structures (Iwanami, Y., Kenjo, Y., Nishibe, K., Kajiura, M., & Isoyama, Seiko, 1964).
Synthesis of COX-2/5-LOX Inhibitors
- COX-2/5-LOX Inhibitory Activity : A study by Reddy, G., & Rao, Κ. (2008) involved synthesizing and testing a series of methyl [6-(2-aminothiazol-4-yl)-3-oxo-l,4-benzoxazin-2yl]acetates for COX-2/5-LOX inhibitory activity, hinting at potential therapeutic applications (Reddy, G., & Rao, Κ., 2008).
Catalytic Hydrogenation Studies
- Catalytic Hydrogenation : Sukhorukov, A. et al. (2008) investigated the catalytic hydrogenation of related compounds, which can lead to the development of new synthetic routes and materials (Sukhorukov, A., Lesiv, A. V., Eliseev, O., Khomutova, Yulia A., Ioffe, S., & Borissova, A., 2008).
Synthesis of Imidazo[1,2-a]quinolines
- Synthesis of Imidazo[1,2-a]quinolines : A study by Iminov, R. T. et al. (2008) on the interaction of related compounds with substituted acetonitriles explored new pathways in organic synthesis (Iminov, R. T., Tverdokhlebov, A. V., Tolmachev, A., Volovenko, Y., Kostyuk, A. N., Chernega, A. N., & Rusanov, E., 2008).
Tandem Palladium-Catalyzed Synthesis
- Tandem Palladium-Catalyzed Synthesis : Research by Gabriele, B. et al. (2006) involved the synthesis of related compounds through palladium-catalyzed reactions, suggesting potential in creating complex organic molecules (Gabriele, B., Salerno, G., Veltri, L., Mancuso, R., Li, Zhiyu, Crispini, A., & Bellusci, Anna, 2006).
Safety and Hazards
This compound is considered hazardous. It is highly flammable and harmful if swallowed . Safety measures include washing face, hands, and any exposed skin thoroughly after handling. It is advised not to eat, drink, or smoke when using this product. In case of fire, use CO2, dry chemical, or foam for extinction .
Propiedades
IUPAC Name |
methyl 2-[2-(2-chloroethyl)-3-oxo-4H-1,4-benzoxazin-6-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4/c1-18-12(16)7-8-2-3-10-9(6-8)15-13(17)11(19-10)4-5-14/h2-3,6,11H,4-5,7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRICMPVLTXSLOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)OC(C(=O)N2)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B2750971.png)
![N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride](/img/structure/B2750972.png)
![sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate](/img/structure/B2750973.png)


![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-(pyridin-2-yl)piperazine](/img/structure/B2750979.png)
![N-(4-acetylphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2750980.png)

![2-(4-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2750983.png)

![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2750985.png)
